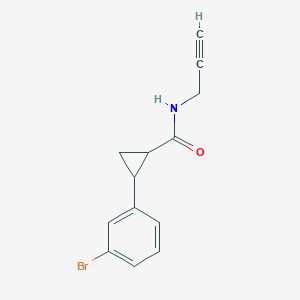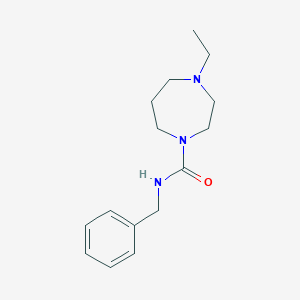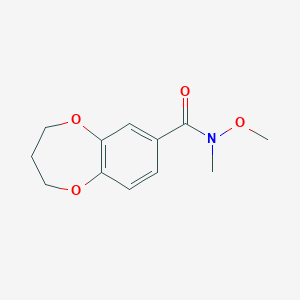![molecular formula C13H9N3O3S B7528664 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is a thieno[3,2-d]pyrimidine derivative that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative diseases, 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. It has also been found to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored with regards to 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a therapeutic agent in the treatment of inflammatory diseases. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to use in lab experiments.
Synthesemethoden
The synthesis of 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 5-methyl-2-nitrophenol with 2-chloroacetyl chloride to form 5-methyl-2-nitrophenyl-2-chloroacetate. This intermediate is then reacted with 2-aminothiophene to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine has been extensively studied in various scientific fields. It has shown potential applications in the field of cancer research, where it has been found to inhibit the growth of cancer cells. In addition, it has also shown promising results in the field of neurodegenerative diseases, where it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(5-methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-8-2-3-10(16(17)18)11(6-8)19-13-12-9(4-5-20-12)14-7-15-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNXLZYQCMZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)



![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)

![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
